molecular formula C8H5BrFN3 B13652399 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine

Cat. No.: B13652399
M. Wt: 242.05 g/mol
InChI Key: YRUALNJVYCJCHG-UHFFFAOYSA-N
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Description

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine (CAS: 2512213-75-9) is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at position 2 and a 4-bromo-1H-pyrazol-1-yl group at position 5. Its molecular formula is C₈H₅BrFN₃, with a molecular weight of 242.05 g/mol . The compound’s structure combines electron-withdrawing substituents (fluorine and bromine) with a pyrazole moiety, making it a versatile intermediate in pharmaceutical and materials science research.

Properties

Molecular Formula

C8H5BrFN3

Molecular Weight

242.05 g/mol

IUPAC Name

5-(4-bromopyrazol-1-yl)-2-fluoropyridine

InChI

InChI=1S/C8H5BrFN3/c9-6-3-12-13(5-6)7-1-2-8(10)11-4-7/h1-5H

InChI Key

YRUALNJVYCJCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N2C=C(C=N2)Br)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-2-fluoropyridine with 4-Bromopyrazole

A widely reported method involves the nucleophilic substitution of the fluorine atom in 5-bromo-2-fluoropyridine by the nitrogen of 4-bromo-1H-pyrazole. This reaction exploits the activated fluorine leaving group adjacent to the pyridine nitrogen, facilitating substitution under mild to moderate conditions.

  • Reaction Conditions:

    • Solvent: Dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate (K2CO3)
    • Temperature: Optimized between 50°C and 70°C
    • Time: 12 to 24 hours
    • Molar ratios: 1:1.2 (pyridine:pyrazole)
  • Optimization Insights:

    • Increasing temperature from 50°C to 70°C significantly improves yield from 39% to 95% (Table 1).
    • Above 70°C, undesired disubstitution occurs, reducing selectivity.
    • DMSO outperforms other solvents such as DMF, DMA, and NMP.
    • Weak bases like K2CO3 provide better selectivity than stronger bases (e.g., NaH, t-BuOK).
  • Representative Data Table:

Entry Temperature (°C) Solvent Base Yield (%) Notes
1 50 DMSO K2CO3 39 Low conversion
2 60 DMSO K2CO3 67 Improved yield
3 70 DMSO K2CO3 95 Optimal yield, selectivity
4 90 DMSO K2CO3 93 Slight disubstitution
5 110 DMSO K2CO3 53 Significant disubstitution

(Table adapted from RSC Advances)

  • Mechanism: The pyrazole nitrogen acts as a nucleophile attacking the electron-deficient pyridine carbon bearing fluorine, displacing the fluorine via SNAr mechanism. The bromine at the 5-position remains intact, allowing further functionalization.

Palladium-Catalyzed Cross-Coupling Approaches

Alternative methods involve palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, particularly when starting from halogenated pyrazoles or pyridines.

  • Example:

    • Starting from 5-bromo-2-fluoropyridine and 4-bromopyrazole under Pd(OAc)2 catalysis with CuI as co-catalyst and K2CO3 as base in DMSO at 70°C for 24 h yields the target compound.
    • This method allows for high regioselectivity and functional group tolerance.
  • Advantages:

    • Enables coupling with a variety of substituted pyrazoles.
    • Facilitates the introduction of other substituents on the pyridine or pyrazole ring post-coupling due to retained halogen functionality.
  • Yield: Reported yields range between 48% to 95%, depending on substituents and conditions.

Use of 4-Bromopyrazole Precursors

Preparation of 4-bromopyrazole intermediates is often a prerequisite, achieved via bromination of pyrazole derivatives or by selective halogenation during pyrazole synthesis.

  • Typical Synthesis:
    • Starting from pyrazole, bromination using N-bromosuccinimide (NBS) in suitable solvents leads to 4-bromo-1H-pyrazole.
    • Purification by recrystallization or chromatography ensures high purity for subsequent coupling.

Multi-Step Synthetic Routes

Some protocols involve multi-step synthesis starting from substituted pyridines and pyrazoles, involving:

  • Initial halogenation (bromination or iodination) of pyrazole or pyridine rings.
  • Nucleophilic substitution or cross-coupling to form pyrazolylpyridine linkage.
  • Further functional group modifications such as oxidation or sulfonamide formation for derivative libraries.

Comparative Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temp (°C) Yield (%) Advantages Limitations
SNAr of 5-bromo-2-fluoropyridine with 4-bromopyrazole 5-Bromo-2-fluoropyridine, 4-bromo-1H-pyrazole K2CO3 (base) DMSO 70 Up to 95 High yield, simple setup Disubstitution at high temp
Pd-catalyzed Buchwald-Hartwig amination 5-Bromo-2-fluoropyridine, 4-bromopyrazole Pd(OAc)2, CuI, K2CO3 DMSO 70 48-95 High regioselectivity, functional group tolerance Requires expensive catalyst
Multi-step halogenation + coupling Pyrazole derivatives, substituted pyridines Various (CuI, Pd) Various 25-110 Moderate to high Enables diverse substitution patterns More complex, longer synthesis

In-Depth Research Findings and Notes

  • The position of the bromine substituent on the pyrazole ring significantly affects reactivity and selectivity. Bromine at the 4-position of pyrazole is favorable for coupling with 5-bromo-2-fluoropyridine due to steric and electronic factors.

  • The fluorine atom on the pyridine ring is a good leaving group for nucleophilic aromatic substitution, especially when ortho or para to the nitrogen atom, facilitating selective substitution.

  • Side reactions such as disubstitution or reduction of halogenated pyrazoles can occur under prolonged heating or harsh conditions, necessitating optimization of reaction time and temperature.

  • The use of weak bases and polar aprotic solvents like DMSO enhances the nucleophilicity of pyrazole nitrogen and stabilizes transition states, improving yields and selectivity.

  • Analytical characterization of intermediates and final products typically involves IR, 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents like ethanol or toluene are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound (CAS) Molecular Formula Molecular Weight Key Substituents
2512213-75-9 (Target) C₈H₅BrFN₃ 242.05 4-Bromo-pyrazole, 2-fluoro-pyridine
2342610-58-4 (Methylene-bridged) C₉H₇BrFN₃ 256.07 4-Bromo-pyrazole-CH₂, 2-fluoro-pyridine
105827-74-5 (Bromomethyl-FPy) C₆H₅BrFN 190.02 Bromomethyl, 2-fluoro-pyridine
Example 5.23 () C₁₂H₁₁Br₂ClN₂O 381.00 Bromomethyl, 4'-chlorophenyl, methyl-pyrazolone

Key Observations :

  • 5-(Bromomethyl)-2-fluoropyridine (CAS 105827-74-5) lacks the pyrazole ring, simplifying its structure but reducing opportunities for hydrogen bonding or π-stacking .
  • The pyrazolone derivative (Example 5.23) replaces the pyridine with a pyrazolone core, significantly increasing molecular weight and adding a chlorophenyl group for enhanced lipophilicity .

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The fluorine at position 2 on the pyridine ring activates the target compound for SₙAr reactions. Comparisons with other halogenated pyridines reveal distinct reactivity patterns:

Compound Reaction Conditions Yield Notes
2-Fluoropyridine LABs (LiBH₃·NMe₂), RT, THF 59–97% High yields due to fluorine’s leaving group ability
2-Chloropyridine LABs (LiBH₃·NMe₂), 65°C, THF 87% Lower reactivity vs. 2-fluoro analog
Target Compound Not reported in evidence N/A Predicted reactivity via SₙAr or cross-coupling

Mechanistic Insights :

  • Fluorine’s strong electron-withdrawing effect enhances the pyridine ring’s susceptibility to nucleophilic attack. The bromo-pyrazole group further activates position 5 for functionalization .
  • In contrast, 2-chloropyridine requires higher temperatures for comparable yields, reflecting chlorine’s poorer leaving group ability .

Biological Activity

5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C8H6BrN3FC_8H_6BrN_3F

With a molecular weight of approximately 224.06 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets, making it a candidate for various therapeutic applications.

The biological activity of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine substituents play crucial roles in modulating these interactions:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of several enzymes, including dihydroorotate dehydrogenase (DHODH), which is linked to cancer cell proliferation .
  • Receptor Modulation : It may also affect various receptor pathways, contributing to its anti-inflammatory and anticancer properties .

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer effects. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine with standard chemotherapy agents like doxorubicin has shown synergistic effects in enhancing cytotoxicity against resistant cancer subtypes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study reported that pyrazole derivatives exhibited good antibacterial effects against strains such as E. coli and S. aureus. The presence of the pyrazole ring is critical for the observed antimicrobial activity .

Study on Antitumor Activity

In a recent study, 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine was tested against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, particularly in the MDA-MB-231 cell line, with IC50 values lower than those observed for traditional chemotherapeutics. This highlights its potential as an effective agent in treating aggressive breast cancer subtypes .

Study on Antimicrobial Efficacy

A comparative analysis was conducted on various pyrazole derivatives, including 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine. The compound demonstrated superior antibacterial activity compared to other analogs, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential use in developing new antimicrobial therapies .

Summary of Biological Activity

Activity Type Target Effect Reference
AnticancerMDA-MB-231 (breast cancer)Significant inhibition of proliferation
AntimicrobialE. coli, S. aureusGood antibacterial activity
Enzyme InhibitionDHODHPotent inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, pyrazole-brominated intermediates (e.g., 4-bromo-1H-pyrazole) can be coupled with fluoropyridine derivatives under palladium catalysis . Optimizing reaction conditions (e.g., temperature: 80–100°C, solvent: DMF/THF, catalyst: Pd(PPh₃)₄) and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) can improve yields (>70%) .

Q. How can spectroscopic and crystallographic techniques confirm the structure of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C2, bromine at C4-pyrazole). Key signals: Fluoropyridine protons at δ 7.8–8.2 ppm; pyrazole protons at δ 7.3–7.6 ppm .
  • X-ray Crystallography : Resolve bond angles (e.g., C–Br bond: ~1.89 Å) and dihedral angles (pyrazole-pyridine plane: ~15°), confirming steric and electronic effects .

Q. What solvent systems are recommended for solubility studies of this compound in pharmacological assays?

  • Methodological Answer : Use co-solvents like DMSO (10–20% v/v) in aqueous buffers (pH 6.5–7.4) to enhance solubility. Pre-saturate solutions via sonication (30 min) and centrifuge (10,000 rpm, 5 min) to remove particulates . Monitor stability under storage (2–8°C, argon atmosphere) .

Advanced Research Questions

Q. How do bromine-fluorine substituents influence electronic properties and intermolecular interactions?

  • Methodological Answer :

  • Electron Withdrawal : Fluorine at C2-pyridine reduces electron density (Hammett σₚ ≈ 0.78), enhancing electrophilicity. Bromine at C4-pyrazole increases polarizability (vdW radius: 1.85 Å), favoring halogen bonding (e.g., Br···N interactions: ~3.2 Å) .
  • Crystallography : Compare with analogs (e.g., 4-iodo/5-fluoro derivatives) to quantify substituent effects on lattice packing .

Q. What strategies resolve discrepancies between computational (DFT) and experimental reactivity data?

  • Methodological Answer :

  • DFT Calibration : Use B3LYP/6-311+G(d,p) to model transition states. Adjust for solvent effects (PCM model) and dispersion forces (D3 correction) .
  • Experimental Validation : Perform kinetic studies (e.g., Arrhenius plots) under controlled conditions (e.g., inert atmosphere) to isolate competing pathways (e.g., radical vs. ionic mechanisms) .

Q. How can biological activity (e.g., kinase inhibition) be systematically assessed?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ against target kinases (e.g., JAK2, EGFR). Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro or 4-methyl derivatives) to identify critical substituents .

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